N-(4-fluorophenyl)-N'-isobutyrylthiourea
Description
N-(4-fluorophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 4-fluorophenyl group attached to one nitrogen atom and an isobutyryl group (a branched acyl moiety) on the adjacent nitrogen. Its molecular formula is C₁₁H₁₂FN₂OS, with a molecular weight of 256.30 g/mol (calculated from and ). The compound exhibits a melting point of 181–182°C and demonstrates characteristic IR absorption bands for C=O (1595 cm⁻¹), C=S (1340 cm⁻¹), and C-F (1223 cm⁻¹) (). The isobutyryl group introduces steric bulk, which may affect crystallinity and solubility compared to linear acyl analogs.
Properties
Molecular Formula |
C11H13FN2OS |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
AWYALKYWLLGHTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives are highly tunable, with structural variations impacting physical, chemical, and biological properties. Below is a detailed comparison of N-(4-fluorophenyl)-N'-isobutyrylthiourea with structurally related compounds.
Halogen-Substituted Thioureas
- For example, in maleimide derivatives, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogenated analogs (IC₅₀ ≈ 4–7 μM) ().
Acyl Group Variations
- Key Observations: Branched acyl groups (e.g., isobutyryl) may reduce crystallinity compared to planar benzoyl groups due to steric hindrance, as seen in N-(4-fluorobenzoyl) analogs ().
Structural and Spectroscopic Comparisons
- Hydrogen Bonding: this compound exhibits N-H···S and N-H···O hydrogen bonds, stabilizing its crystal lattice (similar to N-biphenyl thioureas in ). In contrast, N-(4-phenoxyphenyl)-N'-phenylthiourea () forms N-H···S and π-π interactions, showing how aryl substituents influence packing.
- IR Spectroscopy: The C-F stretch at 1223 cm⁻¹ () is distinct from C-Cl stretches (~750–550 cm⁻¹), aiding in structural differentiation. Thioureas with nitro groups (e.g., ) show additional NO₂ stretches near 1520 cm⁻¹.
Research Findings and Implications
- Synthetic Accessibility : The compound is synthesized via condensation of 4-fluoroaniline with isobutyryl isothiocyanate, yielding 61% (). This contrasts with N-biphenyl thioureas, which require refluxing biphenyl carbonyl chlorides ().
- Drug-Likeness : Thioureas with fluorine and branched acyl groups often exhibit favorable logP values (~2.5–3.5), suggesting moderate lipophilicity suitable for membrane permeability (extrapolated from and ).
- Unresolved Questions : The impact of the isobutyryl group on biological activity remains unexplored. Comparative studies with benzoyl analogs (e.g., ) could clarify structure-activity relationships.
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